乙酸-7-O-β-D-半乳糖苷

描述

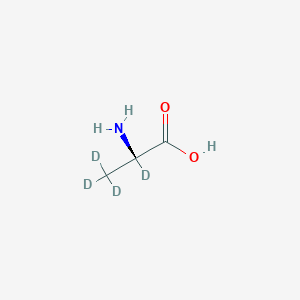

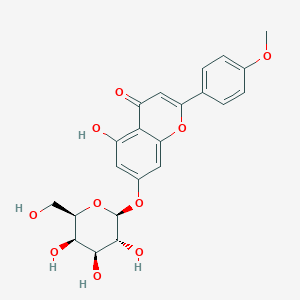

Acacetin-7-O-beta-D-galactopyranoside is a glycosyloxyflavone, which is the 7-O-beta-D-galactopyranosyl derivative of acacetin . It is isolated from the flowering heads of Chrysanthemum morifolium and has been found to possess potent anti-HIV activity . It also inhibits AChE activity and can be used for research of Alzheimer’s disease .

Synthesis Analysis

The total synthesis of Acacetin-7-O-beta-D-galactopyranoside was achieved by employing a one-pot synthesis of the aglycon . The key reactions in this approach include the modified Baker-Venkataraman reaction and regio- and stereoselective O-glycosylations .Molecular Structure Analysis

The Acacetin-7-O-beta-D-galactopyranoside molecule contains a total of 57 bond(s). There are 35 non-H bond(s), 14 multiple bond(s), 5 rotatable bond(s), 2 double bond(s), 12 aromatic bond(s), 4 six-membered ring(s), 1 ten-membered ring(s), 1 ketone(s) (aromatic), 4 hydroxyl group(s), 1 aromatic hydroxyl(s), 1 primary alcohol(s), 3 secondary .Chemical Reactions Analysis

Acacetin-7-O-beta-D-galactopyranoside has been evaluated as an inhibitor of HIV replication in H9 cells . Flavonoids with hydroxy groups at C-5 and C-7 and with a C-2-C-3 double bond were more potent inhibitors of HIV growth .Physical And Chemical Properties Analysis

The physical and chemical properties of Acacetin-7-O-beta-D-galactopyranoside include a density of 1.5±0.1 g/cm3, a boiling point of 754.9±60.0 °C at 760 mmHg, and a vapour pressure of 0.0±2.7 mmHg at 25°C . It also has an enthalpy of vaporization of 115.4±3.0 kJ/mol, a flash point of 265.5±26.4 °C, and an index of refraction of 1.675 .科学研究应用

抗HIV活性

从菊花中分离出的Acacetin-7-O-beta-D-galactopyranoside表现出显著的抗HIV特性。它被确定为针对HIV的活性成分,相关的黄酮类化合物也显示出在H9细胞中抑制HIV复制的潜力(Hu et al., 1994)。

合成和HIV抑制

已经实现了Acacetin-7-O-beta-D-galactopyranoside的全合成,以促进其在H9细胞中作为HIV复制抑制剂的使用(Zacharia & Hayashi, 2012)。

抗癌特性

在人类乳腺癌MCF-7细胞中,Acacetin诱导涉及半胱氨酸蛋白酶级联和线粒体介导的死亡信号的凋亡。它激活应激激活的蛋白激酶和SAPK/JNK1/2-c-Jun信号通路(Shim et al., 2007)。

抗炎效应

Acacetin通过抑制小鼠巨噬细胞中iNOS和COX-2的上调表达以及TPA诱导的小鼠肿瘤促进来显示抗炎效应。它干扰PI3K/Akt和MAPK通路的激活,表明其在炎症相关肿瘤发生预防中的潜力(Pan et al., 2006)。

糖苷结构和合成

对Acacetin-7-O-beta-D-galactopyranoside的研究包括结构分析和合成,突出了其在黄酮糖苷的背景下的重要性(Wagner et al., 1970)。

α-葡萄糖苷酶的抑制

一项研究确定了具有对α-葡萄糖苷酶具有强效抑制活性的Acacetin 7-O-β-D-galactopyranosyl(1→2)-β-Dglucopyranoside,表明其潜在的治疗应用(Liu et al., 2020)。

前列腺癌疗法

Acacetin通过抑制NF-κB/Akt信号显示出在前列腺癌细胞中的抗癌活性,表明其在前列腺癌预防和治疗中的潜在用途(Kim et al., 2014)。

药理特性概述

对Acacetin的治疗应用的全面概述揭示了其在神经保护、心脏保护、抗癌、抗炎、抗糖尿病和抗微生物活性方面的潜力。它显示出对各种酶的抑制作用,并提供了进一步研究和临床应用的机会(Semwal et al., 2019)。

心肌病和衰老

Acacetin缓解了老化相关的心脏衰老和心肌病,展示了其在治疗与衰老相关的心血管疾病中的潜力。它通过Sirt1介导的Sirt6/AMPK信号通路的激活增强了线粒体自噬并保护了线粒体功能(Hong et al., 2021)。

胃癌细胞凋亡

Acacetin在人类胃癌细胞中诱导凋亡,其特征是半胱氨酸蛋白酶的激活、ROS的产生和线粒体功能障碍。这表明了其癌症化学预防作用的潜在机制(Pan et al., 2005)。

肝保护作用

在一项研究中,Acacetin显示出对急性肝功能衰竭的肝保护作用,表明其在肝损伤治疗中的治疗潜力(Cho et al., 2014)。

抗血管生成特性

Acacetin通过AKT/HIF-1α通路抑制VEGF表达和肿瘤血管生成,为卵巢癌的预防和治疗提供了潜在的天然化合物(Liu et al., 2011)。

非小细胞肺癌治疗

Acacetin被发现能诱导凋亡并阻止非小细胞肺癌A549细胞的细胞周期进展,表明其在抗增殖活性中的作用(Hsu et al., 2004)。

抑制前列腺癌细胞迁移

Acacetin通过抑制p38 MAPK信号通路和减少MMP-2、MMP-9和u-PA的表达来抑制前列腺癌细胞的侵袭和迁移(Shen et al., 2009)。

阿尔茨海默病模型

Acacetin在阿尔茨海默病果蝇模型中显示出潜在的治疗效果,表明其在神经保护和减少淀粉样斑块形成中的作用(Wang et al., 2015)。

心肌缺血/再灌注损伤

Acacetin对心肌缺血/再灌注损伤具有保护作用,突显其在心脏损伤治疗中的潜在治疗应用(Wu et al., 2022)。

肝保护和抗氧化作用

Acacetin-7-O-果胶甙,一种新的肝保护性黄酮苷,对肝细胞损伤和自由基清除显示出显著效果(Salama et al., 2011)。

属性

IUPAC Name |

5-hydroxy-2-(4-methoxyphenyl)-7-[(2S,3R,4S,5R,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxychromen-4-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H22O10/c1-29-11-4-2-10(3-5-11)15-8-14(25)18-13(24)6-12(7-16(18)31-15)30-22-21(28)20(27)19(26)17(9-23)32-22/h2-8,17,19-24,26-28H,9H2,1H3/t17-,19+,20+,21-,22-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NLZCOTZRUWYPTP-WHCFWRGISA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=C(C=C1)C2=CC(=O)C3=C(C=C(C=C3O2)OC4C(C(C(C(O4)CO)O)O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

COC1=CC=C(C=C1)C2=CC(=O)C3=C(C=C(C=C3O2)O[C@H]4[C@@H]([C@H]([C@H]([C@H](O4)CO)O)O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H22O10 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

446.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Acacetin-7-O-beta-D-galactopyranoside | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Citations

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

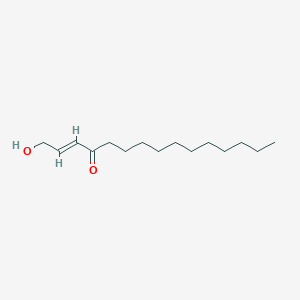

![2-[(2-Chloroacetyl)-ethylamino]butanoic acid](/img/structure/B136936.png)